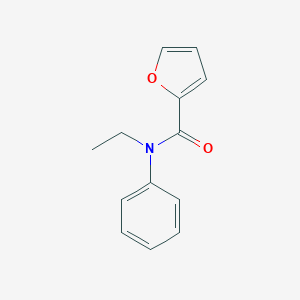

N-ethyl-N-phenylfuran-2-carboxamide

Description

Systematic Nomenclature and IUPAC Classification

This compound adheres to systematic chemical nomenclature principles established by the International Union of Pure and Applied Chemistry (IUPAC), where the compound name reflects its structural components in a standardized format. The IUPAC designation "this compound" precisely describes the molecular architecture, indicating the presence of an ethyl group and a phenyl group attached to the nitrogen atom of the carboxamide functionality, which is directly connected to the 2-position of the furan ring system. This nomenclature system ensures unambiguous identification of the compound across scientific literature and databases, facilitating clear communication among researchers worldwide.

The compound is systematically classified within the broader category of carboxamides, which constitute derivatives of carboxylic acids where the hydroxyl group has been replaced by an amine or amine derivative. More specifically, this compound belongs to the subcategory of furan derivatives, characterized by the presence of the five-membered aromatic heterocycle containing one oxygen atom. The Chemical Abstracts Service (CAS) registry system provides additional identification through database entries, though the primary compound should be distinguished from related structures such as the simpler N-phenylfuran-2-carboxamide, which lacks the ethyl substituent and carries a different molecular formula and properties.

Furthermore, the compound can be classified based on its functional group characteristics as a tertiary amide, given that the nitrogen atom bears two distinct organic substituents in addition to its connection to the carbonyl carbon. This classification has important implications for the compound's chemical reactivity, physical properties, and potential biological activities. The systematic classification also extends to its position within the broader family of heterocyclic compounds, specifically those containing furan rings, which are known for their diverse pharmacological properties and synthetic utility in organic chemistry.

Molecular Formula and Weight Analysis

The molecular formula of this compound is definitively established as C₁₃H₁₃NO₂, representing a composition of thirteen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. This molecular composition yields a calculated molecular weight of 215.25 g/mol, which has been computationally verified through modern chemical databases and analytical methods. The molecular formula provides critical information about the compound's elemental composition and serves as a foundation for understanding its chemical behavior, spectroscopic properties, and synthetic accessibility.

| Molecular Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₃NO₂ | |

| Molecular Weight | 215.25 g/mol | |

| Monoisotopic Mass | 215.094629 Da | |

| Carbon Count | 13 | |

| Hydrogen Count | 13 | |

| Nitrogen Count | 1 | |

| Oxygen Count | 2 |

The molecular weight analysis reveals important structural insights when compared to related compounds within the furan-2-carboxamide family. For instance, the parent compound N-phenylfuran-2-carboxamide exhibits a molecular formula of C₁₁H₉NO₂ with a molecular weight of 187.19 g/mol, demonstrating that the addition of the ethyl group (C₂H₄, 28.05 g/mol) accounts for the difference in molecular mass. This comparison highlights the incremental structural modifications that characterize this family of compounds and their systematic relationship to one another.

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25g/mol |

IUPAC Name |

N-ethyl-N-phenylfuran-2-carboxamide |

InChI |

InChI=1S/C13H13NO2/c1-2-14(11-7-4-3-5-8-11)13(15)12-9-6-10-16-12/h3-10H,2H2,1H3 |

InChI Key |

KWLXAUQLWRZMLH-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC=CO2 |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC=CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of N-Ethyl-N-Phenylfuran-2-Carboxamide Analogues

Implications of Structural Differences

- Electron-Withdrawing Groups (e.g., nitro, chloro): Increase polarity and may enhance binding to charged targets but reduce bioavailability .

- Heterocyclic Additions (e.g., oxadiazole, benzodiazol): Improve metabolic stability and offer sites for targeted interactions .

- Fluorine/Methoxy Groups: Balance lipophilicity and electronic effects for optimized pharmacokinetics and antiviral activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.